
4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzoyl and carbohydrazonoyl intermediates, which are then coupled with phenyl 2-iodobenzoate under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodobenzoate moiety can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
The combination of nitrobenzoyl and carbohydrazonoyl groups further enhances its versatility in chemical reactions and biological interactions .
Properties
CAS No. |
303083-19-4 |
|---|---|
Molecular Formula |
C21H14IN3O5 |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C21H14IN3O5/c22-19-4-2-1-3-18(19)21(27)30-17-11-5-14(6-12-17)13-23-24-20(26)15-7-9-16(10-8-15)25(28)29/h1-13H,(H,24,26)/b23-13+ |
InChI Key |
CFRXQFPRYWNCHZ-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11988360.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11988365.png)
![(5Z)-3-Butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988368.png)
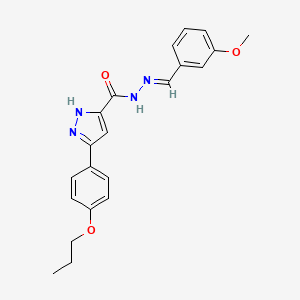
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988402.png)
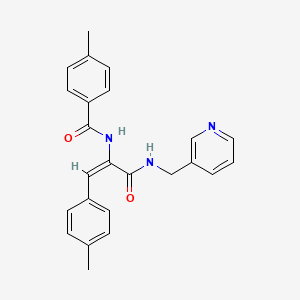
![2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11988416.png)
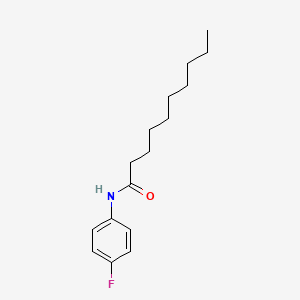
![(10Z)-10-[(diethylamino)methylidene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B11988433.png)
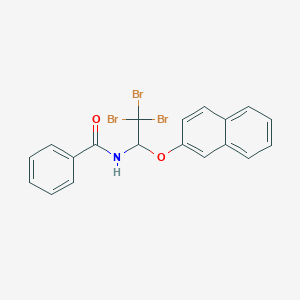
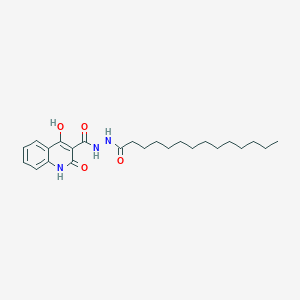
![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988448.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11988456.png)
![6-Tert-butyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11988470.png)
